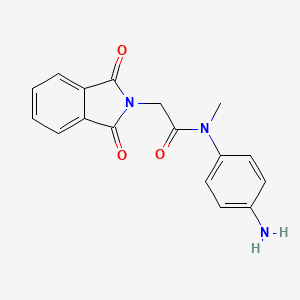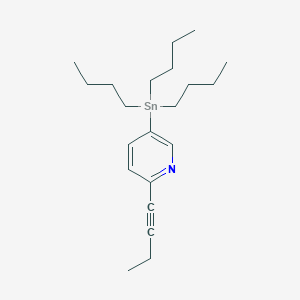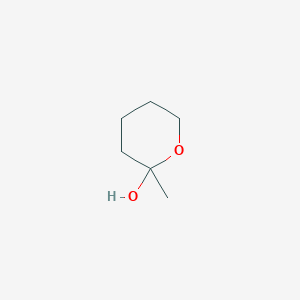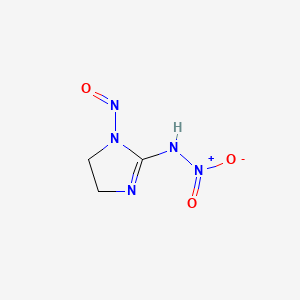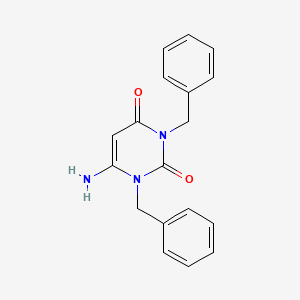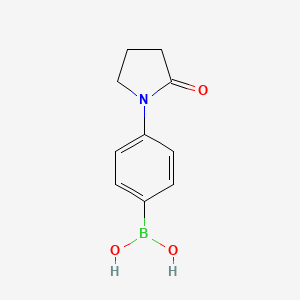
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronic esters or alcohols.
Substitution: Participation in cross-coupling reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product in Suzuki–Miyaura coupling reactions . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Comparison: (4-(2-Oxopyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-1-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C10H12BNO3 |
|---|---|
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h3-6,14-15H,1-2,7H2 |
InChI-Schlüssel |
AXPKQCFRONJAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2CCCC2=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



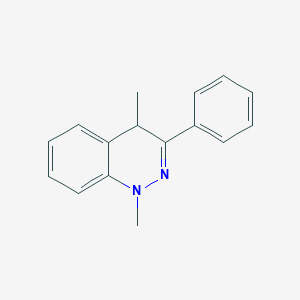
![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)
